Uracil-13C,15N2 Uracil-13C,15N2 Uracil-13C,15N2 is intended for use as an internal standard for the quantification of uracil. Uracil is a pyrimidine base and a fundamental component of RNA where it binds to adenine via hydrogen bonds. It is converted into the nucleoside uridine through the addition of a ribose moiety, then to the nucleotide uridine monophosphate by the addition of a phosphate group.

Brand Name: Vulcanchem
CAS No.: 181517-11-3
VCID: VC20766260
InChI: InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i4+1,5+1,6+1
SMILES: Array
Molecular Formula: C4H4N2O2
Molecular Weight: 115.07 g/mol

Uracil-13C,15N2

CAS No.: 181517-11-3

Cat. No.: VC20766260

Molecular Formula: C4H4N2O2

Molecular Weight: 115.07 g/mol

* For research use only. Not for human or veterinary use.

Uracil-13C,15N2 - 181517-11-3

Specification

CAS No. 181517-11-3
Molecular Formula C4H4N2O2
Molecular Weight 115.07 g/mol
IUPAC Name (213C,1,3-15N2)1H-pyrimidine-2,4-dione
Standard InChI InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i4+1,5+1,6+1
Standard InChI Key ISAKRJDGNUQOIC-VMGGCIAMSA-N
Isomeric SMILES C1=C[15NH][13C](=O)[15NH]C1=O
Canonical SMILES C1=CNC(=O)NC1=O

Introduction

Chemical Properties and Structure

Molecular Structure and Identification

Uracil-13C,15N2 is characterized by its unique isotopic composition, which distinguishes it from natural uracil while maintaining the same chemical structure. The compound is officially identified by CAS number 181517-11-3 . It has several synonyms in scientific literature, including 4-Hydroxyuracil-13C,15N2 and (213C,1,3-15N2)1H-pyrimidine-2,4-dione . The specific position of isotopic labeling is critical for its applications, with the carbon at position 2 and both nitrogen atoms typically being isotopically labeled, as reflected in some naming conventions such as Uracil-2-13C,15N2 .

The molecular structure consists of a pyrimidine ring with two carbonyl groups, maintaining the characteristic structure of uracil but with the strategic replacement of specific atoms with stable isotopes. This structure allows the compound to function identically to natural uracil in biological systems while providing a traceable signal in analytical applications .

Physicochemical Characteristics

Uracil-13C,15N2 has a molecular formula commonly represented as C3[13C]H4[15N]2O2, explicitly noting the isotopically labeled atoms . The canonical SMILES notation, which provides a string representation of the molecular structure, is O=13C[15NH]C=CC1=O . This compound has a molecular weight of 115.07 g/mol, slightly higher than natural uracil due to the heavier isotopes .

The physical properties of Uracil-13C,15N2 include:

PropertyValue
CAS Number181517-11-3
Molecular FormulaC3[13C]H4[15N]2O2
Molecular Weight115.07 g/mol
Physical StateSolid
SolubilitySoluble in DMSO and Methanol:Water (1:1) mixture
Storage Temperature-20°C

These properties make Uracil-13C,15N2 suitable for a wide range of research applications, particularly in solution-based experimental setups .

Solution Preparation and Stability

Proper solution preparation is critical for maintaining the integrity and effectiveness of Uracil-13C,15N2 in research applications. Based on the compound's molecular weight, specific volumes are required to prepare solutions of varying concentrations, as shown in the following table :

ConcentrationSolution Volume for Different Weights
1 mg
1 mM8.6881 mL
5 mM1.7376 mL
10 mM0.8688 mL

The stability of Uracil-13C,15N2 solutions depends significantly on storage conditions. When stored at -80°C, the solution remains stable for up to 6 months, while at -20°C, it should be used within 1 month. To increase solubility, heating the tube to 37°C followed by ultrasonic bath oscillation is recommended. Repeated freezing and thawing should be avoided to prevent product degradation .

Synthesis and Production Methods

Laboratory Synthesis Approaches

The synthesis of Uracil-13C,15N2 represents a specialized process requiring precise control to ensure proper isotopic incorporation. The primary approach involves incorporating isotopically labeled precursors into the uracil molecule. One common method is the reaction of labeled urea with malonic acid derivatives under carefully controlled conditions to form the characteristic uracil ring structure. This process requires specific catalysts and precise temperature and pressure settings to ensure the successful incorporation of the carbon-13 and nitrogen-15 isotopes into the correct positions within the molecular structure.

The laboratory synthesis must achieve high levels of isotopic purity, typically exceeding 98% for both carbon-13 and nitrogen-15 incorporation. This requires sophisticated purification steps to remove any unlabeled or incorrectly labeled molecules from the final product. The choice of synthetic pathway often depends on the availability of isotopically labeled starting materials and the specific labeling pattern required for the intended application.

Industrial Production Considerations

Industrial production of Uracil-13C,15N2 involves scaling up laboratory methods while maintaining strict quality control. The process employs advanced reactors and purification systems optimized for higher yields and purity. The industrial production must balance economic considerations with the need for exceptional purity in both chemical composition and isotopic enrichment.

Quality control measures are particularly stringent for isotopically labeled compounds, requiring specialized analytical techniques to verify the isotopic purity. The industrial production process must ensure consistent batch-to-batch quality, as variations in isotopic enrichment could significantly impact the compound's effectiveness in research applications. The production process typically involves multiple purification steps to remove impurities and ensure the final product meets the high standards required for research-grade isotopically labeled compounds.

Research Applications

Analytical Chemistry Applications

Uracil-13C,15N2 serves as an invaluable internal standard for the quantification of uracil in analytical chemistry . The isotopic labeling creates a compound that behaves identically to natural uracil in chemical separations but can be distinguished by mass spectrometry due to its different molecular weight. This property makes it ideal for developing precise quantitative methods for measuring uracil concentrations in complex biological samples.

In mass spectrometry applications, Uracil-13C,15N2 provides a reference point that allows researchers to correct for variations in sample preparation, ionization efficiency, and instrument response. The isotopically labeled compound elutes at the same retention time as natural uracil in chromatographic separations but produces distinct mass spectral peaks, enabling highly accurate quantification even in complex matrices .

Nuclear Magnetic Resonance Spectroscopy

One of the most significant applications of Uracil-13C,15N2 is in nuclear magnetic resonance (NMR) spectroscopy. The incorporation of NMR-active isotopes (13C and 15N) enhances signal specificity and resolution in NMR analyses, providing detailed insights into the molecular dynamics, structure, and interactions of RNA molecules .

The 13C labeling offers enhanced sensitivity in carbon NMR experiments, while the 15N labeling provides distinct signals in nitrogen NMR studies. Together, these properties enable researchers to conduct sophisticated multidimensional NMR experiments that can elucidate complex structural features and dynamic interactions of RNA molecules in solution. The strategic positioning of these isotopes within the uracil structure allows for targeted investigation of specific atomic interactions within nucleic acid structures .

Metabolic Pathway Studies

Uracil-13C,15N2 has proven instrumental in investigating metabolic pathways involving uracil and its derivatives. The isotopic labeling facilitates the tracing of uracil's incorporation and metabolism in biochemical pathways without altering its natural biological function . This property makes it an excellent tracer for studying the metabolism of pyrimidines in various biological systems.

Researchers use Uracil-13C,15N2 to track the incorporation of uracil into RNA, the conversion between different nucleotide forms, and the breakdown and recycling of pyrimidines in cells. By monitoring the movement of the isotopic label through different metabolic intermediates, scientists can map the complex networks of reactions involved in nucleic acid metabolism and identify regulatory points in these pathways . This approach has contributed significantly to our understanding of nucleotide metabolism in both normal physiology and disease states.

RNA Structure and Function Analysis

By strategically incorporating Uracil-13C,15N2 into RNA constructs, researchers can investigate local structural features, conformational changes, and interaction sites with high precision. This approach has been instrumental in elucidating the three-dimensional structures of functional RNA molecules, including ribozymes, riboswitches, and regulatory RNAs . The isotopic labeling also enables the study of RNA dynamics on various timescales, providing insights into the relationship between structural flexibility and biological function.

SupplierQuantityPrice Range (as of April 2025)
SCBT2.5 mg$306.00
CymitQuimica (TR-U801002)5 mg355.00 €
CymitQuimica (TR-U801002)25 mg1,454.00 €
CymitQuimica (TR-U801002)50 mg2,349.00 €
Various Suppliers100 mgAvailable upon request

The significant price points reflect the specialized nature of isotopically labeled compounds and the sophisticated processes required for their synthesis and purification . Despite the cost, the value provided by Uracil-13C,15N2 in enabling advanced research applications justifies the investment for many research programs.

Quality Control and Certification

Commercial Uracil-13C,15N2 undergoes rigorous quality control procedures to ensure both chemical purity and isotopic enrichment. Suppliers typically perform multiple analytical tests, including mass spectrometry, NMR spectroscopy, and chromatographic analyses, to verify product specifications . The quality control process ensures that researchers receive materials that will perform reliably in their experimental protocols.

Certificates of analysis typically report key quality parameters, including:

  • Chemical purity (usually >98%)

  • Isotopic enrichment for 13C (typically >98%)

  • Isotopic enrichment for 15N (typically >98%)

  • Identity confirmation by spectroscopic methods

  • Absence of significant impurities that could interfere with research applications

These quality assurance measures are essential for research applications that depend on the precise isotopic composition of the labeled compound for quantitative analysis or structural studies.

The continued refinement of synthesis methods and expanding applications of Uracil-13C,15N2 highlight its ongoing importance in research settings. As analytical techniques continue to evolve, the value of isotopically labeled reference compounds like Uracil-13C,15N2 is likely to increase further, particularly in fields requiring precise quantification and metabolic tracking . The compound's role in elucidating fundamental aspects of RNA biology and nucleic acid metabolism positions it as an essential resource for researchers working at the frontiers of molecular biology and biochemistry.

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